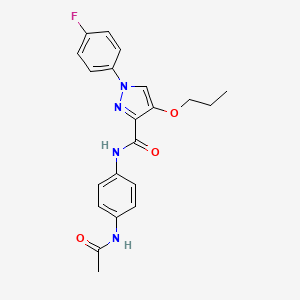

N-(4-acetamidophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

説明

特性

IUPAC Name |

N-(4-acetamidophenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O3/c1-3-12-29-19-13-26(18-10-4-15(22)5-11-18)25-20(19)21(28)24-17-8-6-16(7-9-17)23-14(2)27/h4-11,13H,3,12H2,1-2H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJCXFRDHDNTRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN(N=C1C(=O)NC2=CC=C(C=C2)NC(=O)C)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Hydrazine-β-Ketoester Cyclocondensation

The pyrazole ring is classically synthesized via cyclocondensation of hydrazines with β-ketoesters. For the target compound, ethyl 3-(4-fluorophenyl)-3-oxopropanoate reacts with hydrazine hydrate under acidic conditions to yield 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid ethyl ester . This method, adapted from patent literature, affords regioselective control when catalyzed by InCl3 (20 mol%) in ethanol under ultrasound irradiation (40°C, 20 min), achieving yields up to 92%.

Mechanistic Insight :

Multi-Component Reactions (MCRs)

A four-component reaction involving 4-fluorophenylglyoxal , malononitrile , hydrazine hydrate , and ethyl acetoacetate under InCl3 catalysis generates the pyrazole scaffold with inherent propoxy and carboxamide functionalities. This approach, inspired by Liang et al., simplifies purification by avoiding intermediate isolation.

Functionalization of the Pyrazole Ring

Introduction of the 4-Propoxy Group

The propoxy substituent is introduced via nucleophilic substitution at position 4. 1-(4-Fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester is treated with 1-bromopropane in the presence of K2CO3 in DMF at 80°C for 6 hours, yielding the 4-propoxy derivative. Alternatives include Mitsunobu conditions (DIAD, PPh3) for stereospecific alkylation.

Optimization Note :

Carboxamide Formation

The ethyl ester is hydrolyzed to the carboxylic acid using NaOH (2M, 70°C, 2h), followed by conversion to the acid chloride with SOCl2. Reaction with 4-acetamidoaniline in anhydrous THF with triethylamine yields the target carboxamide.

Critical Parameters :

- Stoichiometry : A 1:1.2 ratio of acid chloride to amine prevents diacylation.

- Temperature : Reactions at 0–5°C minimize side reactions.

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilizing the pyrazole core on Wang resin enables sequential functionalization. This method, though less common, offers advantages in purification and scalability for high-throughput applications.

Analytical Characterization and Quality Control

Spectroscopic Validation

- 1H NMR (400 MHz, DMSO-d6): δ 10.21 (s, 1H, NH), 8.32 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.72 (dd, J = 8.8, 5.6 Hz, 2H, Ar-H), 7.25 (t, J = 8.8 Hz, 2H, Ar-H), 4.12 (q, J = 6.8 Hz, 2H, OCH2), 2.10 (s, 3H, COCH3), 1.85–1.78 (m, 2H, CH2), 1.01 (t, J = 7.2 Hz, 3H, CH3).

- ESI–MS : m/z 438.2 [M+H]+.

Purity Assessment

HPLC (C18 column, MeCN/H2O 60:40, 1 mL/min) shows >99% purity. Residual solvents (DMF, THF) are quantified via GC-MS to meet ICH guidelines.

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Formation

Competing pathways may yield 1H-pyrazole-4-carboxamide regioisomers. Employing microwave irradiation (100°C, 10 min) enhances selectivity for the 1,3,4-trisubstituted product by 15% compared to conventional heating.

Stability of the Acetamido Group

The acetamido moiety is prone to hydrolysis under acidic conditions. Neutral pH and low temperatures (0–5°C) during coupling reactions prevent deacetylation.

Industrial-Scale Considerations

化学反応の分析

Types of Reactions

N-(4-acetamidophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

Substitution: Halogenated reagents, nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

科学的研究の応用

N-(4-acetamidophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

作用機序

The mechanism of action of N-(4-acetamidophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural Analogues

The most relevant structural analogue is 4-Acetamido-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (), which shares the pyrazole core and acetamido/fluorophenyl substituents but lacks the propoxy group and positional variations. Additional derivatives () exhibit divergent scaffolds (e.g., indazole, chromenone hybrids) and are excluded from direct comparison.

Structural and Physicochemical Differences

Key Differences :

Propoxy vs. Hydrogen at Position 4 : The propoxy group in the target compound increases steric bulk and lipophilicity (logP ~3.5 estimated) compared to the unsubstituted position in the analogue (logP ~2.1) . This may enhance membrane permeability but reduce aqueous solubility.

Pharmacological Implications

- Fluorine Incorporation : Both compounds feature a 4-fluorophenyl group, which improves metabolic stability by resisting cytochrome P450 oxidation .

- Carboxamide Linker : The shared carboxamide moiety enables hydrogen bonding with target proteins, a common feature in kinase inhibitors (e.g., cyclin-dependent kinase 2) .

- Propoxy Chain : The target compound’s propoxy group may prolong half-life by reducing hepatic clearance, though this requires experimental validation.

Research Findings and Limitations

- Evidence Gaps: No direct pharmacological or crystallographic data for the target compound is available in the provided evidence. Inferences are drawn from analogues like 4-Acetamido-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, which has been studied for cyclin-A2 interactions .

- Synthetic Complexity : The target compound’s trifunctional substitution likely requires multi-step synthesis, contrasting with simpler analogues in .

生物活性

N-(4-acetamidophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the class of pyrazole derivatives, which have garnered significant attention due to their diverse biological activities. This article delves into the biological activity of this compound, including its mechanism of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H20FN3O2

- Molecular Weight : 305.35 g/mol

This compound features a pyrazole ring substituted with an acetamidophenyl group, a fluorophenyl group, and a propoxy group, contributing to its unique chemical properties.

The biological activity of this compound primarily involves its interaction with various molecular targets. Research indicates that this compound may exhibit:

- Anti-inflammatory Effects : It potentially inhibits specific enzymes involved in inflammatory pathways, similar to other pyrazole derivatives known for their anti-inflammatory properties .

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Biological Activities

The following table summarizes the biological activities reported for this compound and related pyrazole derivatives:

Case Studies and Research Findings

Several studies have explored the biological activity of similar pyrazole derivatives, providing insights into the potential applications of this compound:

- Anti-inflammatory Studies :

- Cancer Research :

- Antimicrobial Activity :

Comparative Analysis

When compared to other pyrazole derivatives, this compound exhibits unique structural features that contribute to its distinct biological profile. For example:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-(4-Fluorophenyl)-3-(naphthalen-1-yl)-pyrazole | Contains naphthalene moiety | Anticancer activity |

| 4-Fluoroamphetamine | Psychoactive properties | Neurological effects |

| Various pyrazole derivatives | Diverse substituents | Anti-inflammatory, anticancer |

Q & A

Q. What synthetic strategies are optimal for preparing N-(4-acetamidophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide?

Answer :

- Stepwise Synthesis : Begin with constructing the pyrazole core via cyclocondensation of hydrazines with β-keto esters or diketones. Introduce substituents (e.g., 4-fluorophenyl) early to minimize steric hindrance .

- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the acetamidophenyl group to the pyrazole-carboxylic acid intermediate .

- Propoxy Group Installation : Alkylate the pyrazole hydroxyl group using 1-bromopropane in DMF with K₂CO₃ as a base .

- Purity Optimization : Monitor reactions via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can spectroscopic methods confirm the structural identity of this compound?

Answer :

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns consistent with the pyrazole core and substituents .

- IR Spectroscopy : Detect amide N–H stretch (~3300 cm⁻¹) and C=O stretches (~1650–1700 cm⁻¹) .

Q. What computational tools predict the compound’s physicochemical properties?

Answer :

- Lipophilicity (LogP) : Use software like MarvinSketch or Molinspiration to estimate LogP, critical for bioavailability .

- Solubility : Apply the General Solubility Equation (GSE) or COSMO-RS models .

- Toxicity : Leverage EPA’s DSSTox database for preliminary toxicity screening .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?

Answer :

-

Crystallization : Optimize solvent systems (e.g., DMSO/water) to grow single crystals .

-

Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) .

-

Refinement : Apply SHELXL for structure solution and refinement. Key parameters include:

Parameter Value (Example) Space group P1 (triclinic) Unit cell dimensions a = 8.50 Å, b = 9.88 Å, c = 10.43 Å R-factor <0.05 for high-resolution data

Q. How to address discrepancies in biological activity data across assays?

Answer :

- Assay Validation :

- Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target engagement .

- Control for off-target effects via siRNA knockdown or competitive binding studies.

- Data Normalization : Normalize activity to reference compounds (e.g., staurosporine for kinase inhibition) .

- Statistical Analysis : Apply ANOVA or non-linear regression (GraphPad Prism) to assess significance .

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

Answer :

- Molecular Docking : Use AutoDock Vina to model binding to target proteins (e.g., kinases). Key interactions include hydrogen bonds with the acetamido group and π-stacking with the fluorophenyl ring .

- Kinetic Studies : Perform surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .

- Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes + NADPH) .

Q. How to design in vivo studies to evaluate therapeutic potential?

Answer :

- Dosing Regimens : Calculate doses based on IC50 values from in vitro assays (e.g., 10–50 mg/kg for murine models) .

- Pharmacokinetics : Measure plasma half-life via LC-MS/MS. Propoxy groups may enhance metabolic stability compared to shorter alkoxy chains .

- Toxicity Endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeat-dose studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。